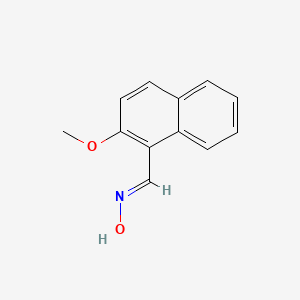
2-Methoxy-1-naphthaldehyde oxime
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methoxy-1-naphthaldehyde oxime typically involves the reaction of 2-Methoxy-1-naphthaldehyde with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction is carried out in an aqueous or alcoholic medium at a controlled temperature .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity through the use of advanced purification techniques .
Analyse Chemischer Reaktionen
Types of Reactions: 2-Methoxy-1-naphthaldehyde oxime undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding naphthoquinones.
Reduction: Reduction reactions can convert the oxime group to an amine.
Substitution: The methoxy group can be substituted under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens or nucleophiles can facilitate substitution reactions.
Major Products Formed:
Oxidation: Naphthoquinones
Reduction: Amines
Substitution: Various substituted naphthaldehyde derivatives
Wissenschaftliche Forschungsanwendungen
2-Methoxy-1-naphthaldehyde oxime has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 2-Methoxy-1-naphthaldehyde oxime involves its interaction with specific molecular targets and pathways. For instance, it can act as a photoinitiator in free radical polymerization by absorbing light and generating reactive species that initiate polymerization . In biological systems, it may inhibit certain enzymes or signaling pathways, contributing to its potential therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
2-Methoxy-1-naphthaldehyde: A precursor to the oxime derivative, used in similar applications.
Naphthalene-Based Oxime Esters: These compounds share similar structural features and are used as photoinitiators.
Other Oximes: Compounds like aldoximes and ketoximes, which have similar functional groups but different structural frameworks.
Uniqueness: 2-Methoxy-1-naphthaldehyde oxime is unique due to its specific methoxy and oxime functional groups, which confer distinct chemical reactivity and applications. Its ability to act as a photoinitiator and its potential biological activities set it apart from other similar compounds .
Eigenschaften
CAS-Nummer |
99806-91-4 |
|---|---|
Molekularformel |
C12H11NO2 |
Molekulargewicht |
201.22 g/mol |
IUPAC-Name |
(NZ)-N-[(2-methoxynaphthalen-1-yl)methylidene]hydroxylamine |
InChI |
InChI=1S/C12H11NO2/c1-15-12-7-6-9-4-2-3-5-10(9)11(12)8-13-14/h2-8,14H,1H3/b13-8- |
InChI-Schlüssel |
VHXRWOTZOBRMJG-JYRVWZFOSA-N |
Isomerische SMILES |
COC1=C(C2=CC=CC=C2C=C1)/C=N\O |
SMILES |
COC1=C(C2=CC=CC=C2C=C1)C=NO |
Kanonische SMILES |
COC1=C(C2=CC=CC=C2C=C1)C=NO |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


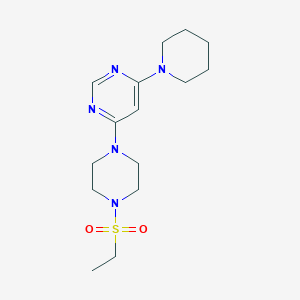

![3-(4-methoxyphenyl)-N-(2-(4-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)propanamide](/img/structure/B2827842.png)
![6,8-dichloro-3-[4-(furan-2-carbonyl)piperazine-1-carbonyl]-2H-chromen-2-one](/img/structure/B2827843.png)
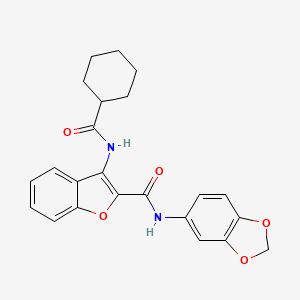
![7-Butyl-8-[[4-(3-chlorophenyl)-1-piperazinyl]methyl]-1,3-dimethylpurine-2,6-dione](/img/structure/B2827846.png)
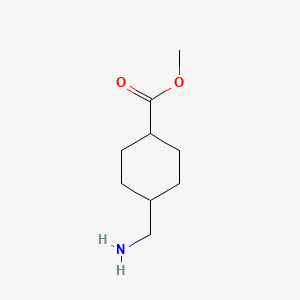
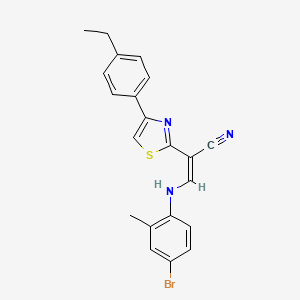
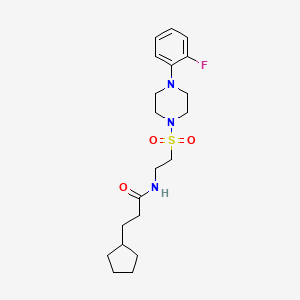
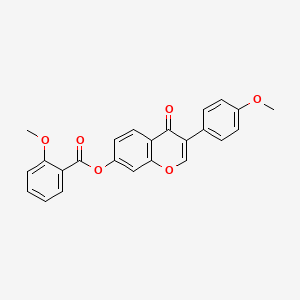
![3-(1-(2-(benzo[d]isoxazol-3-yl)acetyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione](/img/structure/B2827853.png)
![5-(Tert-butoxycarbonyl)-2-methyl-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole-3-carboxylic acid](/img/structure/B2827854.png)
![N-[2-(3-{[(cyclopentylcarbamoyl)methyl]sulfanyl}-1H-indol-1-yl)ethyl]-2-methoxybenzamide](/img/structure/B2827855.png)
![4-Chloro-2-iodofuro[3,2-c]pyridine](/img/structure/B2827858.png)
